![molecular formula C19H25NO3 B2741275 1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887466-61-7](/img/structure/B2741275.png)
1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule. It is related to the class of compounds known as spiro[chroman-2,4’-piperidin]-4-ones .
Synthesis Analysis
The synthesis of spiro[chroman-2,4’-piperidin]-4-ones can be achieved through various methods. For instance, the Claisen rearrangement of 7-propargyloxyspirochromanones in N,N-diethylaniline can afford spiro[pyrano[2,3-f]chromen-2,1’-cycloalkan]-4-ones . Another method involves the reflexive-Michael (r-M) reaction of unmodified hydroxyenals with various (E)-3-alkylideneindolin-2-ones .Molecular Structure Analysis
The molecular formula of the compound is C21H23NO2 . It has an average mass of 321.413 Da and a monoisotopic mass of 321.172882 Da .Chemical Reactions Analysis
Piperidines, which are part of the structure of the compound, are among the most important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 512.5±50.0 °C at 760 mmHg, and a flash point of 263.7±30.1 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .科学的研究の応用
Medicinal Chemistry Research
The spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore, which is structurally related to "1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one," is recognized for its importance across numerous drugs, drug candidates, and biochemical reagents. Recent advancements in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds have demonstrated significant progress, focusing on their biological relevance. These advancements underline the potential utility of this pharmacophore in developing new biologically active substances (Ghatpande et al., 2020).
Histone Deacetylase Inhibitors
Spiro[chromane-2,4'-piperidine] derivatives, including structures similar to "this compound," have been prepared as novel histone deacetylase (HDAC) inhibitors. These compounds exhibit promising in vitro antiproliferative activities and in vivo antitumor activity, highlighting their potential in cancer therapy (Thaler et al., 2012).
Antimicrobial and Antifungal Agents
Novel N-acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogues have shown promising results as antimicrobial and antifungal agents. Their synthesis and efficient docking integrations with MDS 4.6 suggest their potential as effective treatments against various microbial and fungal infections (Ghatpande et al., 2021).
Acetyl-CoA Carboxylase Inhibitors
Spiro[chroman-2,4'-piperidin]-4-one derivatives have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC), with some compounds showing activity in the low nanomolar range. These findings indicate potential applications in metabolic disorders, highlighting the capacity of these compounds to impact fat oxidation and metabolic rate (Shinde et al., 2009).
将来の方向性
作用機序
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .
Mode of Action
Piperidine derivatives can interact with their targets in different ways, leading to various biochemical changes . The specific interactions would depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
Piperidine derivatives can influence a variety of pathways, depending on their specific structures and targets . The downstream effects would also vary based on these factors.
生化学分析
Biochemical Properties
It is known that the compound contains a total of 47 bonds, including 24 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds . This complex structure suggests that it may interact with a variety of enzymes, proteins, and other biomolecules, although specific interactions have yet to be identified.
Molecular Mechanism
The molecular mechanism of action of 1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one remains largely unexplored. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These are speculative and require experimental validation.
特性
IUPAC Name |
1'-(3,3-dimethylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-18(2,3)13-17(22)20-10-8-19(9-11-20)12-15(21)14-6-4-5-7-16(14)23-19/h4-7H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKNPKSWGGYSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

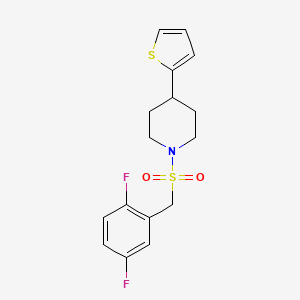
![N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2741194.png)
![N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2741197.png)
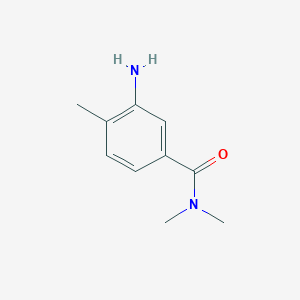
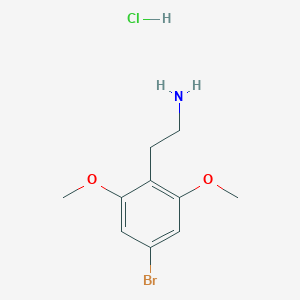
![[(Ethylsulfonyl)amino]acetic acid](/img/structure/B2741200.png)
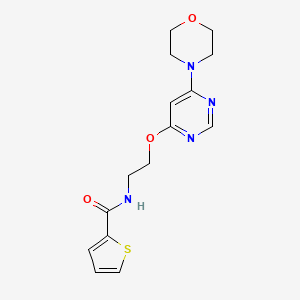
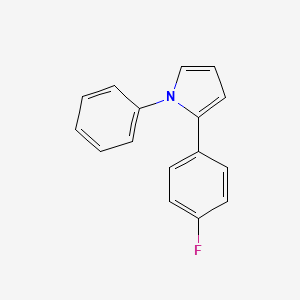

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2741210.png)
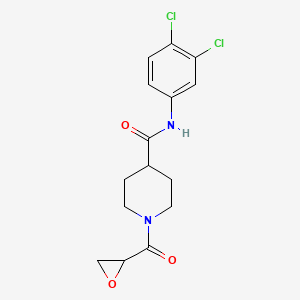
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2741212.png)
![3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2741213.png)
![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2741214.png)